Cas no 1823888-57-8 (6-Bromo-2-chloro-3-hydroxy-4-methylpyridine)

6-Bromo-2-chloro-3-hydroxy-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- MFCD28099842
- 1823888-57-8
- 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine
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- インチ: 1S/C6H5BrClNO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3
- InChIKey: NADCNNJOQXAIAY-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C(=N1)Cl)O
計算された属性
- 精确分子量: 220.92430g/mol
- 同位素质量: 220.92430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 33.1Ų
6-Bromo-2-chloro-3-hydroxy-4-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D593361-1g |
6-Bromo-2-chloro-4-methylpyridin-3-ol |
1823888-57-8 | 95% | 1g |
$695 | 2025-02-22 | |
abcr | AB605529-1g |
6-Bromo-2-chloro-3-hydroxy-4-methylpyridine; . |
1823888-57-8 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB605529-5g |
6-Bromo-2-chloro-3-hydroxy-4-methylpyridine; . |
1823888-57-8 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB605529-250mg |
6-Bromo-2-chloro-3-hydroxy-4-methylpyridine; . |
1823888-57-8 | 250mg |
€355.80 | 2024-07-19 | ||
eNovation Chemicals LLC | D593361-1g |
6-Bromo-2-chloro-4-methylpyridin-3-ol |
1823888-57-8 | 95% | 1g |
$695 | 2025-02-28 |
6-Bromo-2-chloro-3-hydroxy-4-methylpyridine 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
6-Bromo-2-chloro-3-hydroxy-4-methylpyridineに関する追加情報
Research Brief on 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine (CAS: 1823888-57-8): Recent Advances and Applications
The compound 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine (CAS: 1823888-57-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its unique bromo-chloro-hydroxy-methyl substitution pattern, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, making it a focal point for ongoing research.
One of the key areas of interest is the role of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine in the development of kinase inhibitors. Kinases are pivotal targets in oncology and inflammatory diseases, and the structural features of this compound enable its incorporation into selective inhibitor scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel JAK2 inhibitors, showing promising activity in preclinical models of myeloproliferative disorders. The bromo and chloro substituents were found to enhance binding affinity, while the hydroxy group facilitated interactions with key residues in the kinase active site.
In addition to its applications in kinase inhibition, this compound has also been explored for its antimicrobial properties. Researchers have synthesized derivatives of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine and evaluated their efficacy against drug-resistant bacterial strains. A recent Bioorganic & Medicinal Chemistry Letters report highlighted its potential as a scaffold for developing new antibiotics, particularly against Gram-positive pathogens such as MRSA. The presence of the hydroxy group was critical for improving solubility and bioavailability, addressing a common challenge in antimicrobial drug development.
From a synthetic chemistry perspective, advancements in the scalable production of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine have been reported. A 2024 study in Organic Process Research & Development detailed an optimized, cost-effective synthetic route using palladium-catalyzed cross-coupling reactions, which significantly improved yield and purity. This progress is expected to facilitate broader adoption of the compound in industrial and academic settings, accelerating the discovery of new therapeutic agents.
Looking ahead, the versatility of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine positions it as a valuable building block in medicinal chemistry. Future research directions may include its incorporation into PROTACs (proteolysis-targeting chimeras) and other emerging therapeutic modalities. As the demand for novel chemical entities grows, this compound is poised to play a pivotal role in addressing unmet medical needs across multiple disease areas.
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